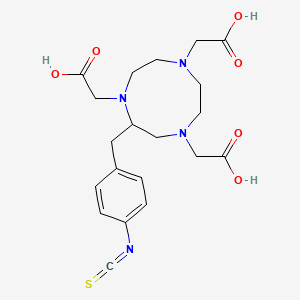

p-SCN-Bn-NOTA

描述

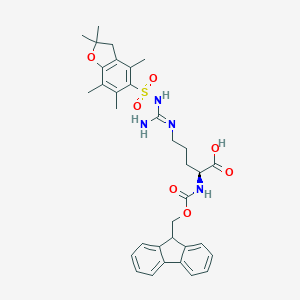

P-SCN-Bn-NOTA, also known as this compound, is a useful research compound. Its molecular formula is C20H26N4O6S and its molecular weight is 450.5 g/mol. The purity is usually 95%.

The exact mass of the compound 2-[(8Z)-1,7-bis(carboxymethyl)-2-[(4-isothiocyanatophenyl)methyl]-2,3,5,6-tetrahydro-1,4,7-triazonin-4-yl]acetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

用于成像应用的放射性标记策略

p-SCN-Bn-NOTA 用于纳米抗体的放射性标记,用于成像应用 . 纳米抗体是源自骆驼科动物重链抗体的小型重组抗原结合片段 . 由于其紧凑的结构,与全尺寸抗体相比,纳米抗体具有良好的药代动力学特征,在静脉注射后可以快速积累到其靶点 . This compound 用于修饰纳米抗体,使其能够与氨基酸序列中的伯胺反应 .

正电子发射断层扫描 (PET) 成像

This compound 用于生成 68Ga-NOTA-Nb109,一种用于 PET 成像的纳米抗体 . 使用 68Ga-NOTA-Nb109 可以实现 PD-L1 表达的 PET 成像 . 已经探索了 68Ga-NOTA-Nb109 的最佳剂量范围,以促进临床试验 .

镧系元素基发光探针

This compound 可用于开发镧系元素基发光探针。这些探针是在特定刺激下发出光的分子。它们可用于多种应用,包括生物分子检测、细胞成像和环境监测.

生物分子的标记

在生物科学领域,this compound 展现出其独特的魅力。它可以巧妙地用于标记生物分子,从而能够跟踪和观察生物体内的特定分子 . 这种标记技术的应用极大地促进了生物分子结构和功能的研究过程 .

作用机制

Target of Action

The primary target of p-SCN-Bn-NOTA is the human epidermal growth factor receptor type 2 (HER2) . HER2 is a protein that plays a crucial role in the growth, division, and repair of cells. Overexpression of HER2 is often associated with certain types of cancer, including breast cancer .

Mode of Action

This compound is a bifunctional chelator that is used for tumor pre-targeting . It is conjugated with nanobodies that specifically bind to HER2 . This allows the compound to selectively target and bind to HER2-overexpressing cells . The compound’s interaction with its target leads to changes in the cellular function, primarily related to cell growth and division .

Biochemical Pathways

It is known that the compound’s binding to her2 can influence various downstream signaling pathways involved in cell proliferation and survival

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is known for its fast and efficient radiolabeling at room temperature . It shows high uptake in HER2-positive tumors and is primarily accumulated in the kidney and cleared from the bladder via urine . The compound’s bioavailability is influenced by these ADME properties.

Result of Action

The result of this compound’s action is the selective targeting and binding to HER2-overexpressing cells. This leads to high-contrast images within a few hours after injection, allowing early diagnosis and reduced radiation exposure of patients . In therapy, the small radioactively labeled nanobodies prove to be superior to radioactively labeled monoclonal antibodies due to their higher specificity and their ability to penetrate the tumor .

安全和危害

未来方向

The future directions of p-SCN-Bn-NOTA research involve its use in the development of new PET tracers for imaging and therapy. For instance, a new anti-HER2 PET tracer, 68Ga-NOTA-2Rs15d, was synthesized using this compound and showed high-specific-contrast imaging of HER2-positive tumors with no observed toxicity .

生化分析

Biochemical Properties

p-SCN-Bn-NOTA has been shown to interact with various biomolecules. For instance, it has been used to label the anti-human epidermal growth factor receptor type 2 (HER2) Nanobody, enabling fast and efficient labeling .

Cellular Effects

The effects of this compound on cells are largely dependent on the biomolecules it is bound to. When conjugated with the anti-HER2 Nanobody, it shows specific uptake in HER2-positive tumors, indicating its potential role in cancer diagnosis and treatment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to bind to certain biomolecules. This binding can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that the kidney uptake of the compound decreases over time when it is bound to a Nanobody lacking a C-terminal His6 tag .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, a study found that a 100-fold increase in the mass of NOTA-2Rs15d, a compound similar to this compound, decreased liver uptake while increasing tumor uptake .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by the biomolecules it is bound to. For instance, when bound to the anti-HER2 Nanobody, it shows specific uptake in HER2-positive tumors .

属性

IUPAC Name |

2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEIJMWLNYUWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

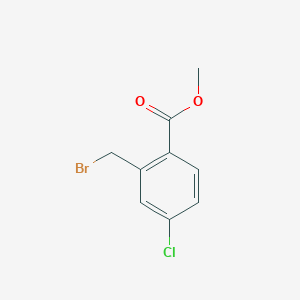

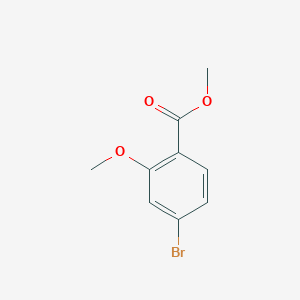

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of p-SCN-Bn-NOTA?

A1: The molecular formula of this compound is C17H20N4O6S, and its molecular weight is 408.43 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: While the provided research papers primarily focus on the application of this compound conjugates, characterization often involves techniques like mass spectrometry (to confirm conjugation and assess purity) and high-performance liquid chromatography (HPLC) to analyze radiolabeling efficiency and purity of the radiotracers. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: How stable is this compound under radiolabeling conditions?

A3: this compound demonstrates excellent stability under various radiolabeling conditions. It forms stable complexes with 68Ga and 64Cu under mild conditions, typically room temperature or slightly elevated temperatures, with high radiochemical yields often exceeding 95%. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What are the main applications of this compound in molecular imaging?

A4: this compound is widely used for radiolabeling biomolecules, primarily antibodies and peptides, with 68Ga and 64Cu for PET imaging. This enables the visualization and study of various molecular targets in oncology and other disease models. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: How does the choice of radiometal (68Ga vs. 64Cu) influence the application of this compound conjugates?

A5: Both 68Ga and 64Cu are suitable for PET imaging. The choice depends on factors like the desired half-life (68Ga: 68 minutes, 64Cu: 12.7 hours), imaging time point, and target characteristics. 68Ga, with its shorter half-life, is advantageous for visualizing rapid biological processes, while 64Cu's longer half-life allows for imaging at later time points and is beneficial for studying slower biological events. [, , , , , ]

Q6: How does this compound compare to other chelators for 68Ga and 64Cu labeling?

A6: this compound often exhibits favorable characteristics compared to other chelators like DOTA. Research suggests it can provide faster radiolabeling kinetics, higher radiochemical yields under milder conditions, and conjugates with improved pharmacokinetic properties, such as faster clearance from non-target tissues like the kidneys. [, , , ]

Q7: What methods are commonly used to conjugate this compound to targeting molecules?

A7: The isothiocyanate group (-NCS) of this compound reacts efficiently with primary amines (-NH2) present on antibodies, peptides, or other biomolecules. This reaction forms a stable thiourea bond, conjugating the chelator to the targeting molecule. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: How does conjugation with this compound affect the binding affinity of the targeting molecule?

A8: The impact of conjugation on binding affinity is crucial and needs to be evaluated for each specific conjugate. Researchers often employ techniques like flow cytometry, cell binding assays, or surface plasmon resonance to confirm that the conjugated biomolecule retains its affinity for the target. [, , , , , , , , ]

Q9: What types of in vitro and in vivo studies are conducted with this compound-labeled biomolecules?

A9: In vitro studies assess cell binding affinity, specificity, and internalization of the radiolabeled conjugate. In vivo studies, typically using mouse models, evaluate biodistribution, pharmacokinetics, and tumor targeting ability of the radiotracer. These studies often involve PET imaging to visualize and quantify the distribution and uptake of the radiolabeled conjugate in various organs and tissues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: Are there any concerns regarding the in vivo stability of this compound conjugates?

A10: While this compound generally forms stable complexes, in vivo stability is crucial. Studies often include assessments of serum stability and transchelation (where the radiometal might detach from the chelator and bind to other molecules in vivo). Research suggests that this compound conjugates typically exhibit good in vivo stability, although this can vary depending on the specific conjugate and radiometal used. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)

![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)

![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)